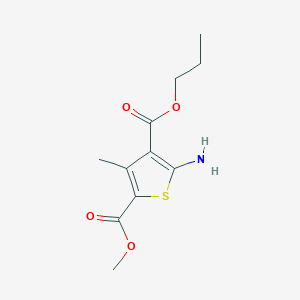

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Vue d'ensemble

Description

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom This particular compound is notable for its complex structure, which includes multiple functional groups such as amino, ester, and alkyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The initial step often involves the cyclization of suitable precursors to form the thiophene ring. This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Functional Group Introduction: Subsequent steps involve the introduction of the methyl, propyl, and amino groups. This can be done through alkylation reactions using appropriate alkyl halides and amination reactions using ammonia or amines.

Esterification: The final step typically involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the thiophene derivative with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Research

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds exhibit antimicrobial properties. The presence of the amino group may enhance the interaction with bacterial membranes, suggesting potential as a lead compound for antibiotic development .

- Anti-inflammatory Properties : Compounds similar to 2-methyl 4-propyl 5-amino-3-methylthiophene have shown promise in reducing inflammation in various models. The thiophene structure is often associated with anti-inflammatory activity due to its ability to modulate immune responses .

- Cancer Research : There is ongoing research into the role of thiophene derivatives in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth presents a pathway for developing novel anticancer agents .

Polymer Chemistry

- Conductive Polymers : The incorporation of thiophene-based compounds into polymer matrices can enhance electrical conductivity. Research indicates that the addition of such compounds can improve the charge transport properties of polymers used in organic electronics .

- Sensors and Biosensors : Due to their unique electronic properties, thiophene derivatives are being explored for use in sensors, particularly for detecting biomolecules or environmental pollutants. Their ability to undergo redox reactions makes them suitable candidates for electrochemical sensors .

Pesticide Development

- Herbicidal Activity : Studies have indicated that certain thiophene derivatives possess herbicidal properties. This suggests potential applications in developing new herbicides that are effective against resistant weed species while being environmentally friendly .

- Plant Growth Regulators : The compound's structure may influence plant growth processes, making it a candidate for research into plant growth regulators that can enhance crop yield or resilience against stress factors .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds or electrostatic interactions with biological targets, influencing the compound’s efficacy and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylthiophene-3-carboxylate: Similar in structure but lacks the amino and propyl groups.

4-Propylthiophene-2-carboxylate: Similar but lacks the amino and methyl groups.

5-Amino-2-methylthiophene-3-carboxylate: Similar but lacks the propyl and ester groups.

Uniqueness

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.

Activité Biologique

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 438532-72-0) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound's structure includes functional groups that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The compound has been classified as an irritant, indicating that safety precautions should be taken during handling. Its structural characteristics suggest potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial properties. The presence of the amino group in this compound may enhance its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

- Pharmacological Effects : Compounds similar in structure have been studied for their effects on various biological systems, including their roles as enzyme inhibitors or modulators of signaling pathways. For instance, some thiophene derivatives have shown promise as anti-inflammatory agents and in the modulation of neurotransmitter systems.

- Toxicological Considerations : As with many chemical compounds, understanding the toxicological profile is essential. Initial assessments indicate that while the compound may have beneficial effects, there are also risks associated with its use due to its irritant nature.

Antimicrobial Studies

A study conducted on various thiophene derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism proposed involves disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Activity Against | Mechanism |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | Membrane disruption |

| Thiophene Derivative B | Pseudomonas aeruginosa | Inhibition of protein synthesis |

Enzyme Inhibition

Research has shown that some thiophene derivatives can inhibit enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was noted, which suggests potential applications in treating inflammatory conditions.

Case Studies

- Case Study on Inflammation : A case study evaluated the anti-inflammatory effects of a compound structurally related to this compound in a rat model of arthritis. Results indicated a significant reduction in swelling and pain compared to controls, highlighting its potential therapeutic use.

- Neuropharmacological Effects : Another study explored the effects of a related thiophene derivative on neurotransmitter levels in animal models. The results suggested modulation of serotonin and dopamine levels, indicating possible applications in mood disorders.

Propriétés

IUPAC Name |

2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFISJQMZJNEHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345863 | |

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438532-72-0 | |

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.